6,9-Dichloro-2-methoxyacridine

Catalog No.
S703255
CAS No.
86-38-4
M.F
C14H9Cl2NO
M. Wt
278.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9-Dichloro-2-methoxyacridine

CAS Number

86-38-4

Product Name

6,9-Dichloro-2-methoxyacridine

IUPAC Name

6,9-dichloro-2-methoxyacridine

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

InChI

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3

InChI Key

RYRNQWYNHLLOGX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl

Synonyms

2-Methoxy-6,9-dichloroacridine; 3,9-Dichloro-7-methoxyacridine; Halocrin; Halocrine; NSC 2095; NSC 2951

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl

The exact mass of the compound 6,9-Dichloro-2-methoxyacridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2951. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,9-Dichloro-2-methoxyacridine is a highly specialized, electrophilic building block primarily utilized as the definitive precursor for 9-aminoacridine therapeutics and intercalating agents[1]. Structurally, it features an acridine core with a reactive 9-chloro leaving group primed for nucleophilic aromatic substitution (SNAr), flanked by 6-chloro and 2-methoxy substituents[2]. These specific ring substitutions are not merely decorative; they fundamentally tune the electronic landscape of the acridine core, modulating both the kinetics of the SNAr amination process and the downstream lipophilicity, pKa, and target-binding affinity of the resulting active pharmaceutical ingredients (APIs). Industrially and academically, it is the mandatory starting material for the synthesis of the antimalarial drug quinacrine (mepacrine), advanced anti-prion dimers, and submicromolar acetylcholinesterase (AChE) inhibitors [3].

Substituting 6,9-dichloro-2-methoxyacridine with a generic, unsubstituted 9-chloroacridine or 6,9-dichloroacridine core severely compromises both synthetic viability and downstream application performance [1]. The 6-chloro and 2-methoxy groups are critical pharmacophoric elements that dictate the precise topological and electronic fit required for high-affinity biological interactions, such as hematin complexation in malaria or hydrophobic pocket binding in AChE[2]. Furthermore, these substituents alter the electron density at the C-9 position, requiring specific process conditions (e.g., phenol-catalyzed SNAr) to achieve high amination yields while suppressing the competing hydrolysis pathway that forms inactive 9-acridone byproducts. A generic acridine precursor lacks this finely tuned reactivity profile and fails to deliver the required submicromolar potency in final therapeutic conjugates [3].

Essential Substitution for Submicromolar AChE Inhibition

The 6-chloro and 2-methoxy substituents are mandatory for achieving high-affinity binding in cholinesterase inhibitors. Studies evaluating 9-aminoacridine derivatives synthesized from 6,9-dichloro-2-methoxyacridine demonstrate that this specific scaffold topology dictates submicromolar potency against human acetylcholinesterase (hAChE)[1].

Evidence DimensionhAChE Inhibition (IC50)
Target Compound Data6-Cl-2-OCH3-9-aminoacridine derivatives (IC50 = 0.336 to 2.48 μM)
Comparator Or BaselineUnsubstituted or structurally divergent acridine cores
Quantified DifferenceThe 6-chloro-2-methoxy topology is strictly required to reach submicromolar (e.g., 0.336 μM) inhibition thresholds.
ConditionsIn vitro hAChE inhibition assays.

Buyers synthesizing Alzheimer's therapeutics must procure this exact substituted precursor to ensure the final API achieves the necessary target affinity.

Critical Core for Overcoming Chloroquine Resistance

In antimalarial drug development, the 6,9-dichloro-2-methoxyacridine precursor is essential for overcoming parasitic resistance. Downstream quinolizidinyl-alkyl derivatives of 9-amino-6-chloro-2-methoxyacridine exhibit profound efficacy against chloroquine-resistant strains, heavily outperforming standard therapies[1].

Evidence DimensionAntiplasmodial Activity against CQR (W2) strain
Target Compound Data9-amino-6-chloro-2-methoxyacridine derivatives
Comparator Or BaselineChloroquine (CQ)
Quantified DifferenceThe substituted acridine derivatives are almost 10 times more active than CQ against the resistant W2 strain.
ConditionsIn vitro Plasmodium falciparum chloroquine-resistant (W2) strain assay.

Substituting this precursor with a generic acridine core results in a catastrophic loss of nanomolar potency against resistant parasitic strains.

High-Yield SNAr Amination in Phenol

The specific electronic configuration of 6,9-dichloro-2-methoxyacridine dictates its processability during SNAr amination. The reaction requires phenol as both a solvent and catalyst to achieve optimal yields, whereas standard non-polar solvents fail to adequately activate the heavily substituted C-9 position [1].

Evidence DimensionSNAr Process Yield (Formation of Atabrin/Quinacrine)
Target Compound DataReaction in phenol (92% yield)
Comparator Or BaselineReaction in boiling toluene (<25% yield)
Quantified DifferencePhenol-catalyzed conditions increase the amination yield by over 67 absolute percentage points compared to toluene.
ConditionsCondensation with appropriate diamine at 100-130 °C.

Procurement for scale-up synthesis must account for the specific solvent compatibility (phenol) required to activate this precursor and ensure >85% yields.

Enhanced DNA Duplex Stabilization in Conjugates

When used to synthesize intercalating oligonucleotide conjugates, the 6-chloro-2-methoxyacridine core provides superior thermal stabilization of DNA/RNA duplexes compared to alternative acridine linkages [1].

Evidence DimensionDNA Duplex Melting Temperature Shift (ΔTm)
Target Compound Data9-amino-6-chloro-2-methoxyacridine conjugates (ΔTm ≈ 6 °C)
Comparator Or Baseline9-acridinecarboxamide conjugates (ΔTm = 2.9 °C)
Quantified DifferenceThe substituted core provides more than double the thermal stabilization of the duplex.
ConditionsAcridine-DNA conjugates hybridized with complementary RNA/DNA at pH 8.

When designing site-selective nucleic acid probes, this specific acridine core is required to maximize intercalative duplex stabilization.

Synthesis of Antimalarial APIs

Serves as the mandatory starting material for quinacrine (mepacrine) and advanced Ac-NDI conjugates that require the 6-chloro-2-methoxy pharmacophore to combat chloroquine-resistant Plasmodium falciparum[1].

Development of AChE Inhibitors

Procured as the foundational scaffold for synthesizing tacrine analogs and multipotent anti-Alzheimer's agents, where the specific ring substitution is required for submicromolar potency [2].

Production of DNA-Intercalating Probes

Utilized for coupling with oligonucleotides to create highly stable DNA/RNA duplexes for site-selective RNA scission and diagnostic assays [3].

Anti-Prion Compound Generation

Used to synthesize bis(acridine) dimers and chimeric polyamine conjugates that inhibit prion replication in scrapie-infected cell models through optimized target binding [4].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

86-38-4

Wikipedia

6,9-Dichloro-2-methoxyacridine

Dates

Last modified: 08-15-2023

Explore Compound Types